molecular formula C20H28N2O3 B5635129 3-{[3-allyl-3-(hydroxymethyl)-1-piperidinyl]carbonyl}-1-methyl-5,6,7,8-tetrahydro-2(1H)-quinolinone

3-{[3-allyl-3-(hydroxymethyl)-1-piperidinyl]carbonyl}-1-methyl-5,6,7,8-tetrahydro-2(1H)-quinolinone

Cat. No. B5635129
M. Wt: 344.4 g/mol
InChI Key: MBQANZVLMGSADB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex quinolinone derivatives involves multi-step chemical reactions, often starting from simpler quinolinone or piperidine precursors. Although specific synthesis routes for this compound are not detailed in the accessible literature, similar compounds have been synthesized through reactions involving key intermediates such as 4-hydroxy-2-quinolones and piperidine derivatives, employing catalytic amounts of piperidine or other catalysts to facilitate the formation of the quinolinone framework (El-Taweel, Sowellim, & Elagamey, 1995).

Molecular Structure Analysis

The molecular structure of quinolinone derivatives, including the compound , is characterized by the quinolinone skeleton, which provides a versatile framework for various functional groups. The presence of a piperidinyl group introduces stereochemical complexity and influences the compound's reactivity and interaction with biological targets. Crystallographic studies on related compounds have elucidated their molecular and crystal structures, revealing interactions such as hydrogen bonding and short CH⋯O contacts that stabilize the crystal lattice (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

Quinolinone derivatives undergo a variety of chemical reactions, including the Claisen rearrangement, which involves the thermal rearrangement of allyl ethers to form quinoline derivatives with diverse substituents (Makisumi, 1964). The presence of allyl and hydroxymethyl groups in the compound's structure suggests reactivity towards nucleophilic addition, cyclization, and substitution reactions that can modify the molecule's functional groups or overall structure.

Physical Properties Analysis

The physical properties of quinolinone derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and substituents. For instance, the introduction of hydroxymethyl and allyl groups can affect the compound's polarity, solubility in organic solvents, and crystallization behavior. Although specific data on this compound are not available, related compounds exhibit distinct physical properties that can be inferred from their molecular structures (Kuleshova & Khrustalev, 2000).

Chemical Properties Analysis

The chemical properties of "3-{[3-allyl-3-(hydroxymethyl)-1-piperidinyl]carbonyl}-1-methyl-5,6,7,8-tetrahydro-2(1H)-quinolinone" are shaped by its functional groups and the quinolinone core. The compound is expected to exhibit typical reactions of quinolinones, such as nucleophilic addition at the carbonyl group and electrophilic substitution at the aromatic ring. The allyl and hydroxymethyl groups provide sites for further functionalization through reactions like oxidation, halogenation, and coupling with other molecules (Makisumi, 1964).

properties

IUPAC Name

3-[3-(hydroxymethyl)-3-prop-2-enylpiperidine-1-carbonyl]-1-methyl-5,6,7,8-tetrahydroquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3/c1-3-9-20(14-23)10-6-11-22(13-20)19(25)16-12-15-7-4-5-8-17(15)21(2)18(16)24/h3,12,23H,1,4-11,13-14H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQANZVLMGSADB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)C=C(C1=O)C(=O)N3CCCC(C3)(CC=C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[3-allyl-3-(hydroxymethyl)-1-piperidinyl]carbonyl}-1-methyl-5,6,7,8-tetrahydro-2(1H)-quinolinone

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